

An In-depth Technical Guide to 2,3'-Dichloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,3'-Dichloro-4'-methylbenzophenone
CAS No.:	861307-17-7
Cat. No.:	B1359001

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This document provides a comprehensive technical overview of **2,3'-Dichloro-4'-methylbenzophenone**, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. While direct literature on this specific isomer is limited, this guide synthesizes established principles of organic chemistry and extrapolates data from structurally related compounds to offer robust, field-proven insights into its synthesis, properties, and potential applications.

Introduction and Molecular Overview

2,3'-Dichloro-4'-methylbenzophenone is a halogenated aromatic ketone. The benzophenone core is a privileged scaffold in medicinal chemistry and materials science, often utilized for its photochemical properties and its utility as a synthetic intermediate. The specific substitution pattern of two chlorine atoms and a methyl group on the phenyl rings is expected to significantly influence its steric and electronic properties, thereby affecting its reactivity, spectroscopic characteristics, and biological activity.

Molecular Structure:

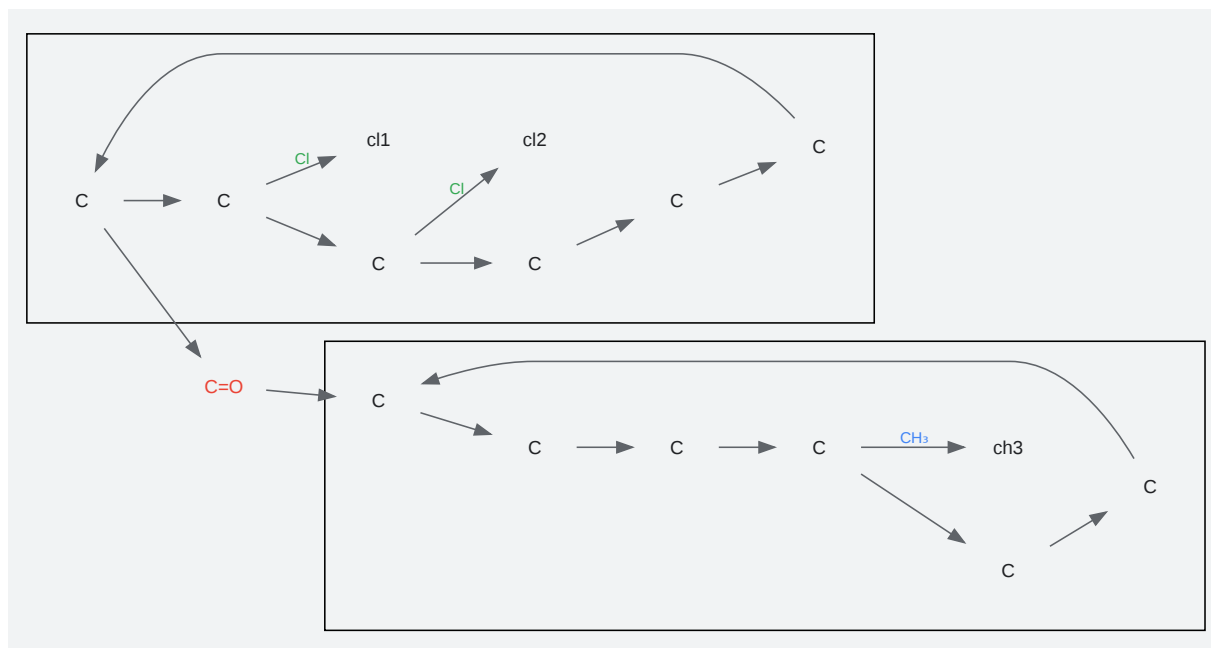
[Click to download full resolution via product page](#)Caption: Chemical structure of **2,3'-Dichloro-4'-methylbenzophenone**.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Justification / Source
Molecular Formula	C₁₄H₁₀Cl₂O	Based on structure
Molecular Weight	265.14 g/mol	Calculated from atomic weights
Appearance	Off-white to yellow crystalline solid	Typical for benzophenone derivatives
Melting Point	85-95 °C (estimated)	Inferred from similar dichlorobenzophenones
Boiling Point	> 350 °C (estimated)	Extrapolated from related compounds

| Solubility | Soluble in organic solvents (e.g., DCM, Toluene, Acetone); Insoluble in water |
General property of non-polar organic molecules |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

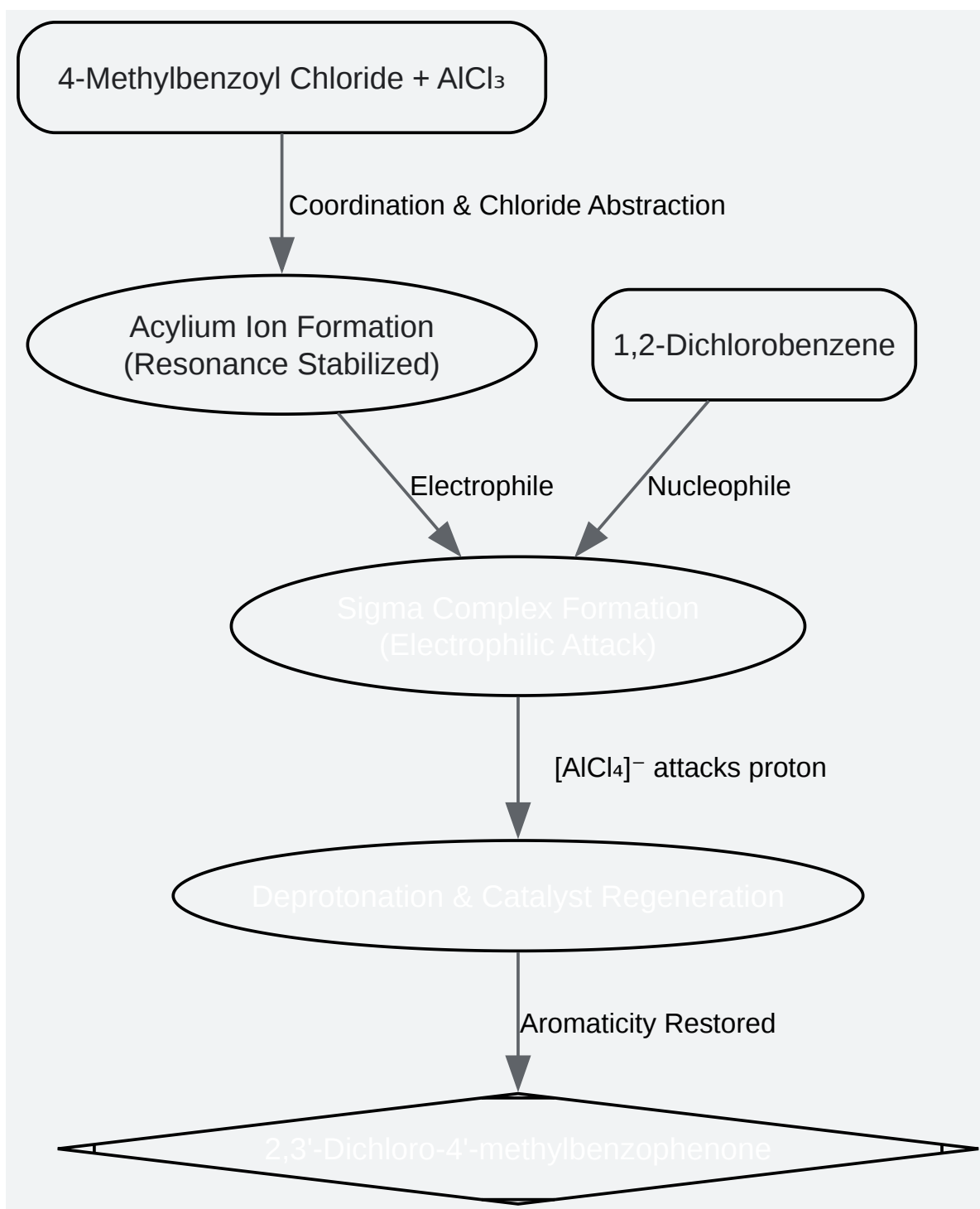
The most logical and industrially scalable method for synthesizing **2,3'-Dichloro-4'-methylbenzophenone** is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. Two primary routes are viable, with the choice often depending on the commercial availability and cost of the starting materials.

Route A: Acylation of p-xylene with 2,3-dichlorobenzoyl chloride. Route B: Acylation of 1,2-dichlorobenzene with 4-methylbenzoyl chloride.

Route B is often preferred in industrial settings due to the generally lower cost and higher reactivity of 4-methylbenzoyl chloride compared to substituted benzoyl chlorides. The following protocol details this preferred route.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[3] The Lewis acid, typically aluminum chloride (AlCl_3), is crucial for generating this highly reactive intermediate.[1]



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Caption: Generalized mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

- 4-Methylbenzoyl chloride
- 1,2-Dichlorobenzene
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Toluene for recrystallization

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. The suspension is cooled to 0-5 °C in an ice-water bath.
- **Addition of Acyl Chloride:** 4-Methylbenzoyl chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the AlCl_3 suspension over 30 minutes, maintaining the temperature below 10 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.
- **Addition of Aromatic Substrate:** 1,2-Dichlorobenzene (1.5 eq, serving as both reactant and solvent) is added dropwise via the dropping funnel over 1 hour. The reaction temperature is

kept below 10 °C.

- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 40 °C for DCM) and maintained for 2-4 hours. Progress can be monitored by TLC or GC-MS.
- **Quenching:** The reaction mixture is cooled to 0 °C, and then slowly and carefully poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum salts and quenches the reaction.[4]
- **Work-up and Extraction:** The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.[4]
- **Drying and Solvent Removal:** The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford **2,3'-Dichloro-4'-methylbenzophenone** as a crystalline solid.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is not readily available in public databases, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and substitution patterns.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aromatic protons	δ 7.2-7.8 ppm	Complex multiplet patterns due to splitting from adjacent protons on both rings.
	Methyl protons	δ ~2.4 ppm	Singlet, typical for a methyl group attached to an aromatic ring.
¹³ C NMR	Carbonyl carbon	δ ~195 ppm	Characteristic chemical shift for a benzophenone carbonyl group.
	Aromatic carbons	δ 125-140 ppm	Multiple signals corresponding to the different carbon environments on the two rings.
	Methyl carbon	δ ~21 ppm	Typical chemical shift for an aryl-bound methyl carbon.
FT-IR	C=O stretch	~1660 cm ⁻¹	Strong absorption, characteristic of a diaryl ketone.
	C-Cl stretch	700-800 cm ⁻¹	Characteristic stretching vibrations for aryl chlorides. [5]
	Aromatic C-H stretch	~3050-3100 cm ⁻¹	Weak to medium absorptions.
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z 264/266/268	Isotopic pattern due to the presence of two

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
			chlorine atoms (³⁵ Cl and ³⁷ Cl).

|| Major Fragments | m/z 139/141, 125 | Corresponding to the 4-methylbenzoyl and 2,3-dichlorophenyl acylium ions, respectively. |

Reactivity and Potential Applications

The chemical behavior of **2,3'-Dichloro-4'-methylbenzophenone** is dictated by its three key features: the ketone carbonyl group, the chlorinated aromatic rings, and the benzylic methyl group.

- **Photochemical Reactivity:** Like many benzophenones, this molecule is expected to be a competent photoinitiator for UV curing applications in inks, coatings, and adhesives.[4] Upon UV irradiation, the carbonyl group can undergo $n \rightarrow \pi^*$ transition to a triplet diradical state, which can abstract a hydrogen atom from a synergist (like an amine) to generate free radicals that initiate polymerization.
- **Intermediate for Synthesis:** The chlorine atoms can be displaced via nucleophilic aromatic substitution (S_NAr), particularly if activated by other functional groups, or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. This makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
- **Oxidation/Reduction:** The carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride. The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Safety and Handling

No specific toxicity data for CAS 861307-17-7 is available. Therefore, a conservative approach based on data for analogous compounds is mandatory. Dichlorinated aromatic compounds and benzophenone derivatives should be handled with care.

GHS Hazard Classification (Predicted):

- Skin Irritation: Likely to cause skin irritation.[6]
- Eye Irritation: Likely to cause serious eye irritation.[6]
- Acute Toxicity (Oral): May be harmful if swallowed.[7]
- Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[8]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3'-Dichloro-4'-methylbenzophenone is a specialty chemical with significant potential as a photoinitiator and a versatile synthetic intermediate. While direct experimental data is scarce, its synthesis via Friedel-Crafts acylation is straightforward, and its properties can be reliably predicted. As with any novel compound, all handling and experimental work should be conducted with appropriate safety precautions in place, assuming the hazards associated with related chemical structures. This guide provides a solid, scientifically-grounded framework for researchers and developers to begin their work with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3'-Dichloro-4'-methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:

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